molecular formula C25H28N6S B294686 1-{[6-(3,5-di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

1-{[6-(3,5-di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No. B294686
M. Wt: 444.6 g/mol
InChI Key: JKSDSAYJSXKHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(3,5-di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a chemical compound that is gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[6-(3,5-di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole varies depending on its application. In medicine, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. In agriculture, this compound has been found to inhibit the activity of enzymes involved in plant growth and development. In material science, this compound has been found to exhibit fluorescence due to its unique molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[6-(3,5-di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole vary depending on its application. In medicine, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been found to have neuroprotective effects in Alzheimer's disease. In agriculture, this compound has been found to inhibit the growth of weeds and pests. In material science, this compound has been found to exhibit fluorescence due to its unique molecular structure.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[6-(3,5-di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole in lab experiments include its unique molecular structure, which allows for various applications, and its ability to exhibit fluorescence, which makes it suitable for use as a fluorescent probe. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the study of 1-{[6-(3,5-di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole. In medicine, further research is needed to explore its potential as a diagnostic tool for Alzheimer's disease and to develop more effective anticancer, antibacterial, and antifungal drugs. In agriculture, more research is needed to explore its potential as a herbicide and insecticide. In material science, more research is needed to explore its potential as a fluorescent probe and to develop new materials based on its unique molecular structure.
Conclusion:
1-{[6-(3,5-di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its unique molecular structure and ability to exhibit fluorescence make it suitable for use in a wide range of applications. Further research is needed to explore its potential and develop new materials based on its unique properties.

Synthesis Methods

The synthesis of 1-{[6-(3,5-di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole involves the reaction of 4-(3,5-di-tert-butylphenyl)-1,2,4-triazole-3-thiol with 2-bromo-6-(bromomethyl)-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at an elevated temperature. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

1-{[6-(3,5-di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer, antibacterial, and antifungal activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, this compound has been found to have herbicidal and insecticidal properties. In material science, this compound has been studied for its potential use as a fluorescent probe.

properties

Molecular Formula

C25H28N6S

Molecular Weight

444.6 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H28N6S/c1-24(2,3)17-11-16(12-18(13-17)25(4,5)6)22-29-31-21(27-28-23(31)32-22)14-30-15-26-19-9-7-8-10-20(19)30/h7-13,15H,14H2,1-6H3

InChI Key

JKSDSAYJSXKHTM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54)C(C)(C)C

Origin of Product

United States

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